molecular formula C17H22N2 B8042315 4-(7-Pyridin-4-ylheptyl)pyridine

4-(7-Pyridin-4-ylheptyl)pyridine

Cat. No.: B8042315
M. Wt: 254.37 g/mol
InChI Key: VTTLBIVDTSFVMA-UHFFFAOYSA-N
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Description

4-(7-Pyridin-4-ylheptyl)pyridine is an organic compound with the molecular formula C₁₇H₂₂N₂. It consists of a heptane chain with pyridyl groups attached at the 1 and 7 positions. This compound is part of the bipyridine family, which is known for its ability to form coordination complexes with metals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(7-Pyridin-4-ylheptyl)pyridine can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Mechanism of Action

The mechanism of action of 4-(7-Pyridin-4-ylheptyl)pyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The pyridyl groups can engage in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to molecular targets .

Properties

IUPAC Name

4-(7-pyridin-4-ylheptyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1(2-4-6-16-8-12-18-13-9-16)3-5-7-17-10-14-19-15-11-17/h8-15H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTLBIVDTSFVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCCCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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